molecular formula C16H18F3N5O3S B10919677 7-[(1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]-3-methyl-2-propyl-4-(trifluoromethyl)-2,7-dihydro-6H-pyrazolo[3,4-b]pyridin-6-one

7-[(1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]-3-methyl-2-propyl-4-(trifluoromethyl)-2,7-dihydro-6H-pyrazolo[3,4-b]pyridin-6-one

Cat. No.: B10919677
M. Wt: 417.4 g/mol
InChI Key: GVAUNIDQUALWSW-UHFFFAOYSA-N
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Description

7-[(1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]-3-methyl-2-propyl-4-(trifluoromethyl)-2,7-dihydro-6H-pyrazolo[3,4-b]pyridin-6-one is a complex organic compound that features a pyrazole and pyridine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[(1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]-3-methyl-2-propyl-4-(trifluoromethyl)-2,7-dihydro-6H-pyrazolo[3,4-b]pyridin-6-one typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Pyrazole Ring: Starting from a suitable precursor, such as 1,3-dimethyl-1H-pyrazole, the pyrazole ring is formed through cyclization reactions.

    Sulfonylation: The pyrazole ring is then sulfonylated using sulfonyl chloride reagents under controlled conditions.

    Pyridine Ring Formation: The pyridine ring is constructed through a series of condensation reactions involving appropriate aldehydes or ketones.

    Final Assembly:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl and propyl groups, leading to the formation of corresponding alcohols or ketones.

    Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide or thiol.

    Substitution: The trifluoromethyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Formation of alcohols or ketones.

    Reduction: Formation of sulfides or thiols.

    Substitution: Formation of new derivatives with different functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, the compound’s potential as a bioactive molecule is investigated. It may exhibit properties such as enzyme inhibition or receptor binding, making it a candidate for drug development.

Medicine

In medicinal chemistry, the compound is studied for its potential therapeutic effects. Its structural features may allow it to interact with specific biological targets, leading to the development of new pharmaceuticals.

Industry

In the industrial sector, the compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 7-[(1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]-3-methyl-2-propyl-4-(trifluoromethyl)-2,7-dihydro-6H-pyrazolo[3,4-b]pyridin-6-one involves its interaction with molecular targets such as enzymes or receptors. The compound’s sulfonyl and trifluoromethyl groups play a crucial role in its binding affinity and specificity. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    1,3-Dimethyl-1H-pyrazole-4-sulfonyl chloride: Shares the pyrazole and sulfonyl groups but lacks the pyridine ring and trifluoromethyl group.

    3-[(5-Difluoromethoxy-1-methyl-3-trifluoromethyl-1H-pyrazol-4-yl)methylthio]-4,5-dihydro-5,5-dimethylisoxazole: Contains a similar pyrazole ring but differs in the overall structure and functional groups.

Uniqueness

The uniqueness of 7-[(1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]-3-methyl-2-propyl-4-(trifluoromethyl)-2,7-dihydro-6H-pyrazolo[3,4-b]pyridin-6-one lies in its combination of a pyrazole and pyridine ring system with sulfonyl and trifluoromethyl groups. This unique structure imparts specific chemical and biological properties that are not observed in similar compounds.

Properties

Molecular Formula

C16H18F3N5O3S

Molecular Weight

417.4 g/mol

IUPAC Name

7-(1,3-dimethylpyrazol-4-yl)sulfonyl-3-methyl-2-propyl-4-(trifluoromethyl)pyrazolo[3,4-b]pyridin-6-one

InChI

InChI=1S/C16H18F3N5O3S/c1-5-6-23-10(3)14-11(16(17,18)19)7-13(25)24(15(14)21-23)28(26,27)12-8-22(4)20-9(12)2/h7-8H,5-6H2,1-4H3

InChI Key

GVAUNIDQUALWSW-UHFFFAOYSA-N

Canonical SMILES

CCCN1C(=C2C(=CC(=O)N(C2=N1)S(=O)(=O)C3=CN(N=C3C)C)C(F)(F)F)C

Origin of Product

United States

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